N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
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Description
“N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide” is a chemical compound with the molecular formula C14H8BrClF3NO . It is also known as Benzamide, N-(3-bromophenyl)-3-chloro-5-(trifluoromethyl)- .
Molecular Structure Analysis
The molecular weight of this compound is 378.57 . The exact structure can be found in the referenced database .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 338.8±42.0 °C and a predicted density of 1.646±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The predicted pKa value is 11.96±0.70 .Scientific Research Applications
Potential Pesticide Applications
N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide and its derivatives have been explored for their potential as pesticides. For example, a study characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide, using X-ray powder diffraction. These compounds exhibit potential as organic pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Applications in Organic Synthesis
The compound and its related analogs are used in organic synthesis. For instance, the Suzuki‐Miyaura Cross‐Coupling reaction utilizes N-(2-Bromophenyl)acetamide to prepare vinylacetanilide, demonstrating its role as a precursor in synthesizing complex organic molecules (Cottineau, Kessler, & O’Shea, 2006).
Electrophilic Fluorinating Agent
Perfluoro-[N-(4-pyridyl)acetamide], a related compound, serves as an electrophilic fluorinating agent. It effectively fluorinates various substrates under mild conditions, indicating its utility in introducing fluorine atoms into organic molecules (Banks, Besheesh, & Tsiliopoulos, 1996).
Synthesis of Triazolo[1,5-c]pyrimidines
Derivatives of the compound have been utilized in synthesizing triazolo[1,5-c]pyrimidines, which are active as mediator release inhibitors and show potential as antiasthma agents (Medwid et al., 1990).
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClF3N2O/c15-9-2-1-3-10(5-9)21-13(22)6-12-11(16)4-8(7-20-12)14(17,18)19/h1-5,7H,6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAZVLSIEORJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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